molecular formula C12H8Cl2O4 B507189 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid CAS No. 364616-14-8

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid

Cat. No. B507189
M. Wt: 287.09g/mol
InChI Key: FVABYPFRCFVPJJ-UHFFFAOYSA-N
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Description

“5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” is a chemical compound with the molecular formula C12 H8 Cl2 O4 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of furan derivatives can be complex and involves multiple steps. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield by treatment of the precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite .


Molecular Structure Analysis

The molecular structure of “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” includes a furan ring attached to a carboxylic acid group and a dichlorophenoxy methyl group . The presence of the furan ring and the dichlorophenoxy group can influence the chemical properties and reactivity of the compound.


Chemical Reactions Analysis

The chemical reactions involving furan derivatives can be diverse and depend on the specific functional groups present in the molecule. For example, furan derivatives can undergo oxidation reactions . The specific reactions that “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” can undergo would depend on the reaction conditions and the reagents used.

Scientific Research Applications

Thermodynamic Properties of Furan Derivatives

The solubility and thermodynamic properties of furan derivatives, including 2-methyl-5-(2,5-dichlorophenyl)furan-3-carboxylic acid, have been studied in various organic solvents. These studies contribute to understanding their behavior in different chemical environments, which is crucial for their application in scientific research (Sobechko et al., 2019).

Production and Application of Furan Derivatives

Furan derivatives, including those related to 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid, have been synthesized from biomass-derived precursors. These compounds serve as intermediates for producing biofuels and polymers, highlighting their significance in sustainable chemistry and materials science (Dutta, Wu, & Mascal, 2015).

Enzymatic Synthesis of Furan Carboxylic Acids

Enzyme cascades have been developed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This method, utilizing the catalytic promiscuity of alcohol dehydrogenases, demonstrates the potential of biocatalysis in producing biobased chemicals, including furan-2,5-dicarboxylic acid, from renewable resources (Jia, Zong, Zheng, & Li, 2019).

Synthesis and Application in Coordination Chemistry

Furan derivatives have been synthesized and used as ligands in coordination chemistry. These compounds, including those related to furan-2-carboxylic acids, show potential in forming complexes with various metal ions, which can have applications in catalysis and material science (Patel, 2020).

Electron Attachment Studies

The stability of furan rings, including those in carboxylic acid derivatives, has been studied under conditions of electron attachment. Such studies are significant for understanding the electronic properties of furan derivatives, which can have implications in fields like material science and electronics (Zawadzki, Luxford, & Kočišek, 2020).

Improved Biocatalytic Synthesis

Advancements in biocatalysis have led to improved synthesis methods for furan carboxylic acids. These methods demonstrate the potential of using biocatalysts for efficient and sustainable chemical production, which can be applied to the synthesis of various furan derivatives (Wen, Zhang, Zong, & Li, 2020).

Future Directions

Furan derivatives have been identified as important building blocks in green chemistry . They can be synthesized from biomass, making them a renewable resource . Therefore, “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” and other furan derivatives could play a significant role in the development of sustainable chemical processes and products in the future.

properties

IUPAC Name

5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4/c13-7-1-3-9(14)11(5-7)17-6-8-2-4-10(18-8)12(15)16/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVABYPFRCFVPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid

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